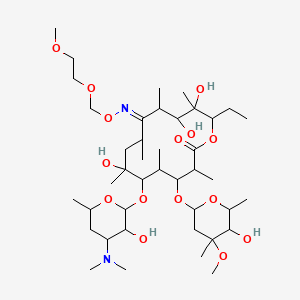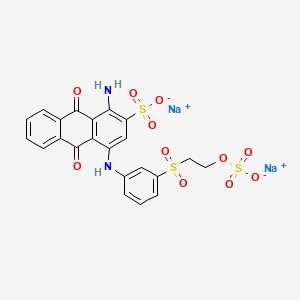
potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate typically involves the reaction of hexanoic acid derivatives with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexanoic Acid Derivative+KOH→Potassium Salt+Water
The reaction is usually performed in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in polyhydroxyhexanoates.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in metabolic pathways and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate exerts its effects involves interactions with various molecular targets. The compound’s hydroxyl and keto groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2R,3R,4R,5S)-5-carboxy-2,3,4,5-tetrahydroxypentanoate
- Potassium (2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate
Uniqueness
Potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate is unique due to its specific arrangement of hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZGUWQNIEQMH-IAMDKXPVSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[5-(6-amino-9H-purin-9-yl)-2-{[({[(3-{[2-({2-[(9E)-hexadec-9-enoylsulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}-3-hydroxy-2,2-dimethylpropoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl)oxy]methyl}-4-hydroxyoxolan-3-yl]oxy}phosphonic acid](/img/structure/B7804070.png)







